N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea
Overview
Description
N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C19H20N4S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14086783 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Cancer Properties
A study by Nițulescu et al. (2015) designed and synthesized new pyrazole thiourea chimeric derivatives, including compounds similar in structure to N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea, to study their apoptotic effects in human cancer cells. One compound exhibited significant apoptosis-inducing effects, suggesting potential as an anti-cancer drug. This compound, among others, modulated levels of apoptosis inhibitory proteins and heat-shock proteins, indicating a probable mechanism of action through the reduction of Akt phosphorylation (Nițulescu et al., 2015).
Chemical Synthesis and Characterization
Research by Yusof et al. (2010) on synthesizing and characterizing a series of N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives provides insight into the structural and spectroscopic analysis of related compounds. These derivatives were characterized by infrared and NMR spectroscopy, showing significant stretching vibrations and chemical shifts related to the thiourea moiety, which are critical for understanding the chemical behavior and potential applications of such compounds (Yusof et al., 2010).
Antimicrobial and Antifungal Activities
A study by Hawas et al. (2012) synthesized novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives starting from 2-methyl-cyclohexanone, some of which were tested as antimicrobial agents. Although not directly mentioning this compound, this research underscores the broader context of exploring pyrazole derivatives for their antimicrobial properties, which could be an indirect application of the compound (Hawas et al., 2012).
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-14-3-7-16(8-4-14)13-23-12-11-18(22-23)21-19(24)20-17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUKPJZRVRTEJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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